molecular formula C17H21N3OS B5562519 3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine

3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine

Cat. No.: B5562519
M. Wt: 315.4 g/mol
InChI Key: DFGNHVNPLNSDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14053348 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Quantum Chemical Studies

One of the scientific research applications of benzimidazole derivatives, which share a structural similarity with the compound , is in corrosion inhibition for steel. A study by Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid solution. The derivatives demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors. The study utilized various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, supported by quantum chemical calculations to elucidate the mechanism of action (Yadav et al., 2016).

Anti-Inflammatory and Antimicrobial Activity

Another area of research involves the synthesis and characterization of imidazole derivatives for their potential anti-inflammatory and antimicrobial activities. Ahmed et al. (2017) synthesized novel imidazole compounds, evaluating their in-vitro anti-inflammatory activity using HRBC membrane stabilization method and in-vivo activity by carrageenan-induced rat paw edema model. Some compounds showed considerable anti-inflammatory activity, highlighting the potential therapeutic applications of these derivatives (Ahmed et al., 2017).

Antimycobacterial Activity

Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This study underscores the potential of imidazole derivatives in treating tuberculosis, especially in cases involving drug-resistant strains, by exploring different linker moieties to enhance efficacy (Lv et al., 2017).

Synthesis of Novel Derivatives

The synthesis of novel imidazole derivatives with potential for various applications is a significant area of research. Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction, extending the approach to benzo analogues. This synthetic pathway opens avenues for creating a wide range of imidazole-based compounds with diverse potential applications (Shevchuk et al., 2012).

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-19-11-9-18-16(19)13-6-5-10-20(12-13)17(21)14-7-3-4-8-15(14)22-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNHVNPLNSDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.